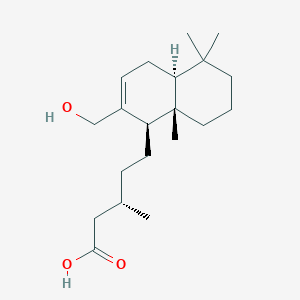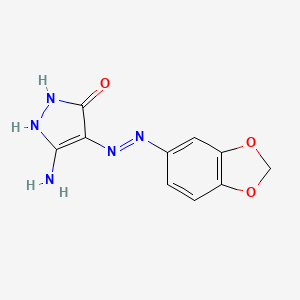
17-Hydroxycativic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxycativic acid is an acetylcholinesterase (AChE) inhibitor.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
- Cytotoxicity Against Leukemia Cell Lines : A study by Cavallaro et al. (2017) explored the cytotoxic effects of semisynthetic 17-hydroxycativic acid esters on human cancer cell lines, THP-1 and U937. The esters displayed significant cytotoxic activity, suggesting their potential for further investigation in anticancer research (Cavallaro et al., 2017).
Role in Biological Processes
- Activation of Caspases and Induction of Apoptotic Cell Death : The same study by Cavallaro et al. (2017) found that certain esters of 17-hydroxycativic acid, such as the 6-(pyrrolidin-1-yl)pentyl ester, activate caspases-3/7 and cause poly(ADP-ribose)polymerase 1 (PARP-1) fragmentation in cancer cell lines. This indicates the induction of apoptotic cell death, an essential process in cancer research and therapy (Cavallaro et al., 2017).
Chemical Characterization and Derivatives
- Identification and Chemical Transformations : A study by Ahmed et al. (1986) identified and characterized labdane derivatives, including 17-hydroxycativic acid, from Brickellia vernicosa through spectroscopic methods and chemical transformations. This research contributes to the understanding of the chemical structure and potential modifications of 17-hydroxycativic acid (Ahmed et al., 1986).
Applications in Synthesis and Bioconversion
- Synthesis of Specialized Pro-Resolving Mediator 17(S)-HDHA : Research by Itoh et al. (2016) demonstrated the application of 17-hydroxycativic acid in the synthesis of specialized pro-resolving mediator 17(S)-HDHA. This study highlights the potential of 17-hydroxycativic acid in synthesizing important biochemical compounds (Itoh et al., 2016).
Acetylcholinesterase Inhibitory Activity
- Inhibition of Acetylcholinesterase (AChE) : A study by Alza and Murray (2013) reported the significant inhibition of acetylcholinesterase by 17-hydroxycativic acid, suggesting its potential therapeutic application in conditions like Alzheimer’s disease where AChE inhibitors are relevant (Alza & Murray, 2013).
properties
Product Name |
17-Hydroxycativic acid |
|---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.49 |
IUPAC Name |
(3S)-5-[(1R,4aS,8aS)-2-(Hydroxymethyl)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H34O3/c1-14(12-18(22)23)6-8-16-15(13-21)7-9-17-19(2,3)10-5-11-20(16,17)4/h7,14,16-17,21H,5-6,8-13H2,1-4H3,(H,22,23)/t14-,16-,17-,20+/m0/s1 |
InChI Key |
HSPKTTDVALANJO-JWWIWJDOSA-N |
SMILES |
O=C(O)C[C@@H](C)CC[C@H]1C(CO)=CC[C@@]2([H])C(C)(C)CCC[C@]12C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
17 Hydroxycativic acid; 17Hydroxycativic acid; 17-Hydroxycativic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Diamino-3-[(4-ethoxyphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191467.png)
![2-amino-3-[(4-methylphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191469.png)
![5-amino-4-[(3-methoxyphenyl)diazenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191470.png)

![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191473.png)
![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)
![2-amino-5-phenyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191477.png)
![2-amino-5-methyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191479.png)
![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)
![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)
![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)
![2-amino-3-[(3-chlorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191484.png)
![2-amino-3-[(2-fluorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191485.png)